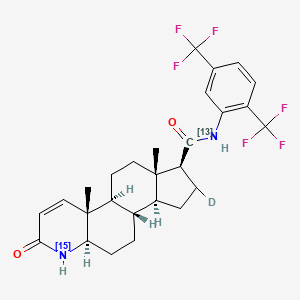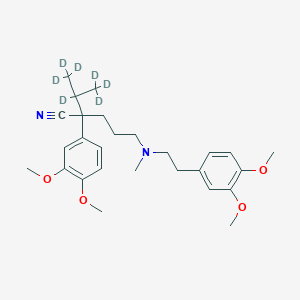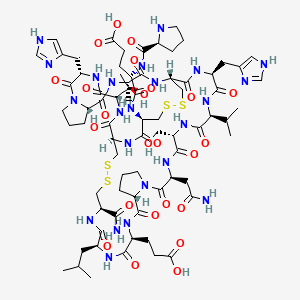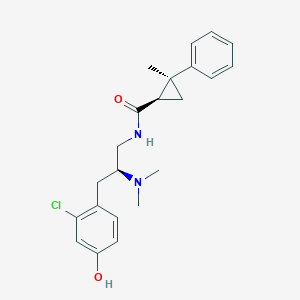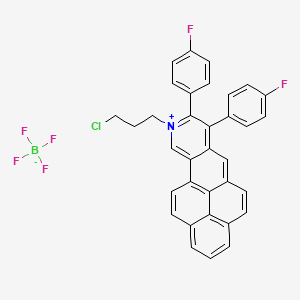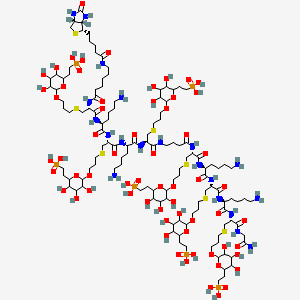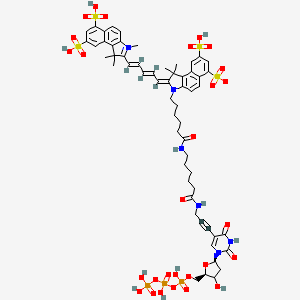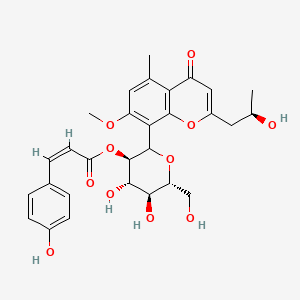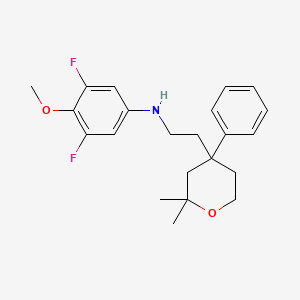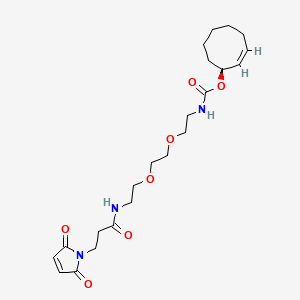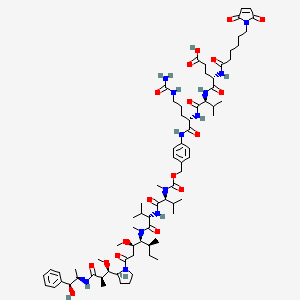
MC-EVCit-PAB-MMAE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-EVCit-PAB-MMAE is a drug-linker conjugate used in antibody-drug conjugates (ADCs). It consists of the linker MC-EVCit-PAB and the potent tubulin polymerization inhibitor monomethyl auristatin E (MMAE). This compound is primarily used in targeted cancer therapies, where it delivers cytotoxic agents directly to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-EVCit-PAB-MMAE involves the conjugation of the linker MC-EVCit-PAB to the cytotoxic agent MMAE. The process typically includes the following steps:
Activation of the Linker: The linker MC-EVCit-PAB is activated using appropriate reagents to form a reactive intermediate.
Conjugation with MMAE: The activated linker is then reacted with MMAE under controlled conditions to form the final conjugate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large batches of the compound are synthesized in reactors, ensuring consistent quality.
Purification: The crude product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications
Chemical Reactions Analysis
Types of Reactions
MC-EVCit-PAB-MMAE undergoes various chemical reactions, including:
Hydrolysis: The linker can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the linker site.
Reduction: Reduction reactions can occur, affecting the linker and the cytotoxic agent.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: The major products include the free linker and MMAE.
Oxidation: Oxidized derivatives of the linker and MMAE.
Reduction: Reduced forms of the linker and MMAE
Scientific Research Applications
MC-EVCit-PAB-MMAE has several scientific research applications, including:
Cancer Research: Used in the development of targeted cancer therapies, particularly in ADCs.
Cell Biology: Studying the effects of tubulin polymerization inhibition on cell division.
Pharmacology: Investigating the pharmacokinetics and pharmacodynamics of ADCs.
Drug Development: Used as a model compound for developing new ADCs with improved efficacy and safety profiles .
Mechanism of Action
MC-EVCit-PAB-MMAE exerts its effects through the following mechanism:
Targeting Cancer Cells: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.
Release of MMAE: Inside the cell, the linker is cleaved, releasing MMAE.
Inhibition of Tubulin Polymerization: MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network, leading to cell cycle arrest and apoptosis
Comparison with Similar Compounds
MC-EVCit-PAB-MMAE is compared with other similar compounds, such as:
MC-vc-PAB-MMAE: Similar linker but different conjugation chemistry.
MC-VC-PAB-MMAE: Another variant with a different linker structure.
MC-VC-PAB-SN38: Uses a different cytotoxic agent, SN38, instead of MMAE.
Uniqueness
This compound is unique due to its specific linker chemistry, which provides stability and controlled release of MMAE, enhancing its therapeutic efficacy and safety profile .
Properties
Molecular Formula |
C73H112N12O18 |
|---|---|
Molecular Weight |
1445.7 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H112N12O18/c1-15-45(8)63(54(101-13)40-58(89)84-39-23-27-53(84)65(102-14)46(9)66(93)76-47(10)64(92)49-24-18-16-19-25-49)82(11)71(98)61(43(4)5)81-70(97)62(44(6)7)83(12)73(100)103-41-48-29-31-50(32-30-48)77-67(94)51(26-22-37-75-72(74)99)79-69(96)60(42(2)3)80-68(95)52(33-36-59(90)91)78-55(86)28-20-17-21-38-85-56(87)34-35-57(85)88/h16,18-19,24-25,29-32,34-35,42-47,51-54,60-65,92H,15,17,20-23,26-28,33,36-41H2,1-14H3,(H,76,93)(H,77,94)(H,78,86)(H,79,96)(H,80,95)(H,81,97)(H,90,91)(H3,74,75,99)/t45-,46+,47+,51-,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1 |
InChI Key |
KPTRUCATMPLMGA-KHKJXGKZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCCCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)CCCCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


